molecular formula C20H26N2O2S B2647717 2-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide CAS No. 953916-52-4

2-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide

Cat. No. B2647717
CAS RN: 953916-52-4
M. Wt: 358.5
InChI Key: DRTKINPQXZGKPS-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a chemical compound that has been the subject of several scientific studies due to its potential applications in the field of medicine. This compound is commonly referred to as "compound X" for the purpose of

Scientific Research Applications

Enzyme Inhibitory Activities and Molecular Docking

  • A study described the synthesis of triazole analogues, including a compound structurally related to the one , demonstrating their potential as enzyme inhibitors. These compounds showed inhibition against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, with one compound exhibiting significant activity. SAR and molecular docking studies helped elucidate the binding modes of these compounds (Virk et al., 2018).

Pharmacological Characterization

  • Another study focused on the pharmacological characterization of a κ-opioid receptor antagonist, highlighting the selectivity and potential therapeutic applications of such compounds in treating depression and addiction disorders. Although not directly mentioning the compound , this research underscores the relevance of targeted receptor antagonism in medicinal chemistry (Grimwood et al., 2011).

Synthetic Approaches and Analgesic Potentials

  • Research on the synthesis of new piperidine analgesics revealed compounds with significant analgesic potency and short duration of action. These findings highlight the importance of structural modifications for enhancing analgesic activity, which could be relevant to the design and application of similar compounds (Lalinde et al., 1990).

Binding Studies and DNA Interaction

  • A study on new paracetamol derivatives, including compounds structurally related to "2-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide," explored their DNA-binding interactions. This research demonstrates the compound's potential in interacting with biological macromolecules, suggesting applications in biochemistry and pharmacology (Raj, 2020).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-24-18-6-4-16(5-7-18)13-20(23)21-14-17-8-10-22(11-9-17)15-19-3-2-12-25-19/h2-7,12,17H,8-11,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTKINPQXZGKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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